molecular formula C9H6FNS B573501 5-(4-Fluorophenyl)-1,2-thiazole CAS No. 170696-25-0

5-(4-Fluorophenyl)-1,2-thiazole

Cat. No.: B573501
CAS No.: 170696-25-0
M. Wt: 179.212
InChI Key: BTBUOLSTHUUBOS-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-fluorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with sulfur and a base to yield the desired thiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-1,2-thiazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with similar biological activities.

    4-Fluorophenylacrylonitrile:

    Benzo[4,5]imidazo[1,2-a]pyridine: A heterocyclic compound with comparable biological properties.

Uniqueness

5-(4-Fluorophenyl)-1,2-thiazole stands out due to its unique combination of a thiazole ring and a fluorophenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUOLSTHUUBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701637
Record name 5-(4-Fluorophenyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170696-25-0
Record name 5-(4-Fluorophenyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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